molecular formula C8H7B B1201743 Benzene, bromoethenyl- CAS No. 1335-06-4

Benzene, bromoethenyl-

Cat. No. B1201743
CAS RN: 1335-06-4
M. Wt: 183.04 g/mol
InChI Key: YMOONIIMQBGTDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, bromoethenyl-, also known as Benzene, bromoethenyl-, is a useful research compound. Its molecular formula is C8H7Br and its molecular weight is 183.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, bromoethenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, bromoethenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1335-06-4

Product Name

Benzene, bromoethenyl-

Molecular Formula

C8H7B

Molecular Weight

183.04 g/mol

IUPAC Name

2-bromoethenylbenzene

InChI

InChI=1S/C8H7Br/c9-7-6-8-4-2-1-3-5-8/h1-7H

InChI Key

YMOONIIMQBGTDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CBr

Canonical SMILES

C1=CC=C(C=C1)C=CBr

melting_point

7.0 °C

Other CAS RN

1335-06-4

synonyms

beta-bromostyrene

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2 g di-t-butyl peroxide were dissolved in 100 g β-bromo ethyl bromo benzene. The mixture was added to the reactor in a manner described in Example 1, together with 25 g methanol and nitrogen at a flow rate of 2 l/h. The reactor was a glass spiral made of a 6 mm wide 5 m long tube heated to 300°-320°C. The products were collected as in Example 1 and consisted of 58 g bromostyrene and 12 g unconverted reactant. The yield was 95% bromostyrene.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Yield
95%

Synthesis routes and methods II

Procedure details

2 g of di-tert-butyl peroxide were dissolved in 100 g of β-bromoethyl bromobenzene and fed into the reactor described in Example 1 at a rate of 70 g/h together with superheated steam (20 g/h). The temperature of the reaction was maintained at 360°C. The products yielded bromostyrene at a conversion of 90%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A quantity of 2 g of di-tertbutyl peroxide was dissolved in 100g of β-bromoethyl bromobenzene and the solution was added through a motor-driven syringe into the reactor at a rate of 60g/h, together with 25 g of methanol and with nitrogen which was passed in at a rate of 2 l/h. The reactor used in this example was a glass spiral made of 6 mm wide and 5 m long tube heated to 300°-320°C. The products were collected in a trap immersed in an ice bath while the methyl bromide was trapped in a container positioned in liquid nitrogen. The liquid products were then subjected to fractional distillation under vacuum. There were obtained 58 g bromostyrene and 12 g unconverted reactant. The yield was 95% bromostyrene.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
100g
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
60g/h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.